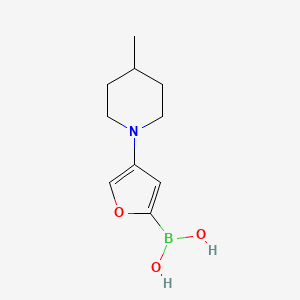
(4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C10H16BNO3 and a molecular weight of 209.05 g/mol . This compound is characterized by the presence of a furan ring substituted with a boronic acid group and a 4-methylpiperidinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid typically involves the formation of the boronic acid group on the furan ring. One common method is the hydroboration of an appropriate furan derivative followed by oxidation to yield the boronic acid . The reaction conditions often include the use of borane reagents and oxidizing agents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for Suzuki-Miyaura coupling reactions.
Major Products Formed
Boronic Esters: Formed through esterification reactions.
Borates: Resulting from oxidation reactions.
Coupled Products: Obtained from cross-coupling reactions with aryl halides.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in drug design .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable boron-carbon bonds is exploited in the creation of high-performance materials .
Mechanism of Action
The mechanism of action of (4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites . The compound’s furan ring and piperidinyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
(4-Methylpiperidin-1-yl)boronic Acid: Lacks the furan ring but shares the piperidinyl group.
Furan-2-boronic Acid: Contains the furan ring but lacks the piperidinyl group.
Uniqueness
(4-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid is unique due to the combination of the furan ring and the piperidinyl group, which enhances its reactivity and specificity in chemical reactions. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H16BNO3 |
|---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
[4-(4-methylpiperidin-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-8-2-4-12(5-3-8)9-6-10(11(13)14)15-7-9/h6-8,13-14H,2-5H2,1H3 |
InChI Key |
YWQGMRDUMOAMMJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N2CCC(CC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B13331714.png)
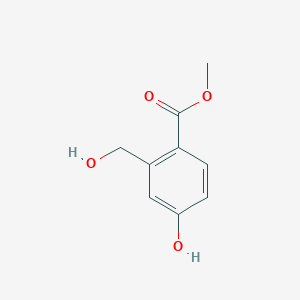
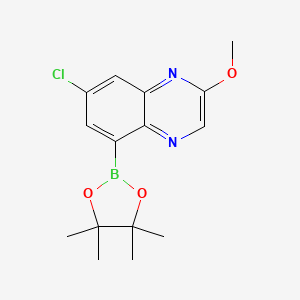
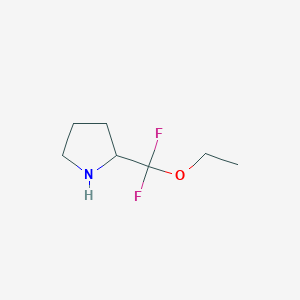
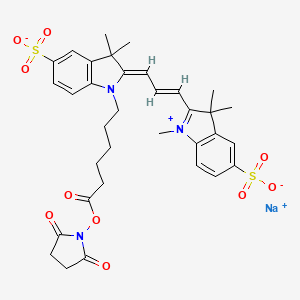
![8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride](/img/structure/B13331760.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13331761.png)
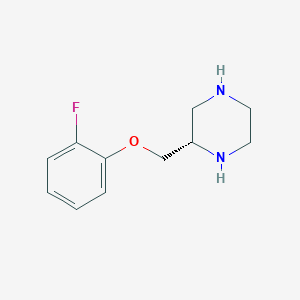
![3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13331770.png)
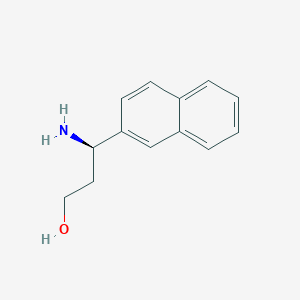
![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B13331791.png)
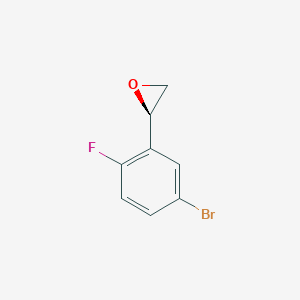
![tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13331807.png)
![[(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)
